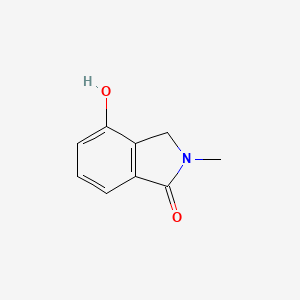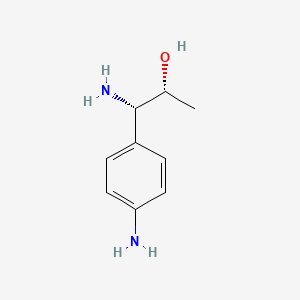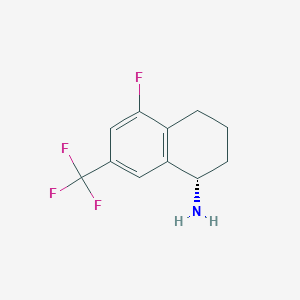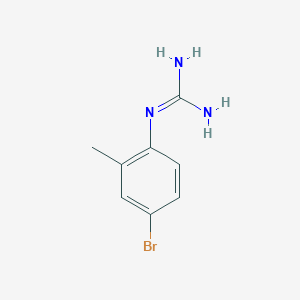
tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate: is an organic compound with the molecular formula C24H25O2P. It is a versatile reagent used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes or ketones . This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate typically involves the reaction of triphenylphosphine with tert-butyl bromoacetate, followed by iodination. The reaction conditions often include the use of solvents like chloroform or ethyl acetate, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in laboratory settings for research and development purposes. The scalability of the synthesis process allows for its production in larger quantities if needed for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate include:
Ethyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used in similar synthetic applications.
tert-Butyl (triphenylphosphoranylidene)acetate: A closely related compound with similar reactivity and applications
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which allows for unique substitution reactions that are not possible with other Wittig reagents. This makes it a valuable tool in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C24H24IO2P |
|---|---|
Poids moléculaire |
502.3 g/mol |
Nom IUPAC |
tert-butyl 2-iodo-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C24H24IO2P/c1-24(2,3)27-23(26)22(25)28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clé InChI |
DRRQHVUUJZVUKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)



![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)









